3-(4-fluoro-3-nitroanilino)-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-3-nitroanilino)-3H-2-benzofuran-1-one is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzofuran ring fused with a nitroaniline moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-nitroanilino)-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline . This intermediate is then subjected to a cyclization reaction with a suitable benzofuran precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-nitroanilino)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(4-fluoro-3-aminoanilino)-3H-2-benzofuran-1-one .
Scientific Research Applications
3-(4-Fluoro-3-nitroanilino)-3H-2-benzofuran-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-nitroanilino)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring may also play a role in binding to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitroaniline: Shares the nitroaniline moiety but lacks the benzofuran ring.
3-Nitro-4-fluoroaniline: Similar structure but different substitution pattern on the benzene ring
Uniqueness
3-(4-Fluoro-3-nitroanilino)-3H-2-benzofuran-1-one is unique due to the combination of the benzofuran ring and the nitroaniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
799773-41-4 |
---|---|
Molecular Formula |
C14H9FN2O4 |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
3-(4-fluoro-3-nitroanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H9FN2O4/c15-11-6-5-8(7-12(11)17(19)20)16-13-9-3-1-2-4-10(9)14(18)21-13/h1-7,13,16H |
InChI Key |
ICQCAQCYXUOKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.